molecular formula C17H13ClN2O B2726646 (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide CAS No. 358294-95-8

(E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide

Cat. No.: B2726646
CAS No.: 358294-95-8
M. Wt: 296.75
InChI Key: OAZFLAIMYPIGQR-UHFFFAOYSA-N
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Description

(E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group, a cyano group, and a methylphenyl group

Preparation Methods

The synthesis of (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with 2-methylaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Chemical Reactions Analysis

(E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, particularly those involving abnormal cell growth.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to reduced cell growth and potential anticancer effects.

Comparison with Similar Compounds

(E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide can be compared with similar compounds such as:

    (E)-3-(2-chlorophenyl)-2-cyano-N-(2-ethylphenyl)prop-2-enamide: This compound has an ethyl group instead of a methyl group, which may affect its chemical reactivity and biological activity.

    (E)-3-(2-bromophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide:

    (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide: The methoxy group introduces additional functionality, potentially altering the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-12-6-2-5-9-16(12)20-17(21)14(11-19)10-13-7-3-4-8-15(13)18/h2-10H,1H3,(H,20,21)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZFLAIMYPIGQR-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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